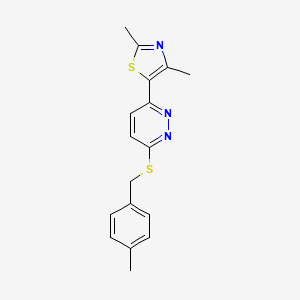

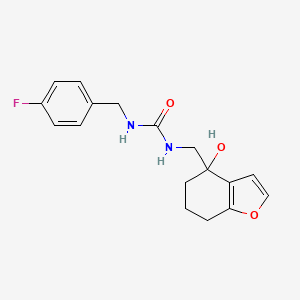

1-(1-((3-chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to "1-(1-((3-chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole" often involves catalytic processes and coupling reactions. For example, Koronatov et al. (2021) developed a method for the synthesis of 1-alkyl-3-sulfonamido-1H-pyrroles by the Rh(II)-catalyzed denitrogenative coupling of two different types of 1,2,3-triazoles, showcasing a pathway that might be relevant for synthesizing similar structures (Koronatov et al., 2021).

Molecular Structure Analysis

The molecular structure of such compounds is determined using various spectroscopic techniques. For instance, Murugavel et al. (2019) utilized SCXRD, 1H NMR, 13C NMR, FTIR, and UV-vis spectroscopy for the structural determination of a novel sulfur heterocyclic thiophene derivative containing 1,2,3-triazole and pyridine moieties, demonstrating the complexity and the detailed analytical approach required for elucidating the structure of these compounds (Murugavel et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving 1,2,3-triazoles are diverse and can lead to a variety of products depending on the reaction conditions. For example, the work by Miura et al. (2013) on the regiocontrolled synthesis of polysubstituted pyrroles from terminal alkynes, sulfonyl azides, and allenes demonstrates the reactivity of sulfonyl-1,2,3-triazoles under nickel(0) catalysis, which could be relevant for derivatives of the target compound (Miura et al., 2013).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of these compounds in various environments. The study by Wen et al. (2012) on a triazole compound provides insights into its crystalline structure, which is essential for predicting the physical behavior of similar molecules (Wen et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents, stability under various conditions, and potential for further functionalization, are fundamental aspects of research on these compounds. The work by Senoo et al. (2016) on intramolecular C-H bond activation with triazoles leading to the preparation of stereodefined pyrrolidines and other cyclic compounds highlights the chemical versatility and potential transformations for molecules with triazole moieties (Senoo et al., 2016).

科学的研究の応用

Chemical Sensors

A pyrrolidine constrained bipyridyl-dansyl conjugate with a triazole linker, synthesized through click chemistry, demonstrates selective ratiometric and colorimetric chemosensor capabilities for Al(3+) based on internal charge transfer (ICT). This showcases the molecule's potential in the development of sensitive and selective sensors for specific metal ions (Maity & Govindaraju, 2010).

Antifungal Applications

Research into novel 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide derivatives, which integrate a pyridine-3-sulfonamide scaffold with antifungally active 1,2,4-triazole substituents, reveals significant antifungal activity, especially against Candida albicans and Rhodotorula mucilaginosa, offering new avenues in antifungal therapy (Szafrański et al., 2017).

Synthetic Methodologies

1-Sulfonyl-1,2,3-triazoles, produced from terminal alkynes and sulfonyl azides, react with allenes in the presence of a nickel(0) catalyst to generate polysubstituted pyrroles. This method emphasizes the compound's role in facilitating regiocontrolled synthesis of complex organic structures, opening new pathways for chemical synthesis (Miura et al., 2013).

Antimicrobial and Surface Activity

Derivatives containing the 1,2,4-triazole moiety have been identified to possess both antimicrobial properties and potential as surface active agents. This highlights the molecule's dual functionality in biomedical applications and industrial processes, suggesting its utility in diverse fields such as healthcare and materials science (El-Sayed, 2006).

Inhibitors for Biological Processes

Isatin 1,2,3-triazoles, prepared using the Huisgen cycloaddition reaction, have been evaluated as potent inhibitors against caspase-3, showing significant potential in the development of treatments for diseases involving apoptosis. Such compounds could provide critical insights into the design of new therapeutic agents targeting cellular death pathways (Jiang & Hansen, 2011).

特性

IUPAC Name |

1-[1-(3-chloro-4-fluorophenyl)sulfonylpyrrolidin-3-yl]triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClFN4O2S/c13-11-7-10(1-2-12(11)14)21(19,20)17-5-3-9(8-17)18-6-4-15-16-18/h1-2,4,6-7,9H,3,5,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLDDZMIZYMQYNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C=CN=N2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClFN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-((3-chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methyl-2-(naphthalen-1-ylmethyl)-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-[2-(Furan-2-yl)-2-methoxyethyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2494928.png)

![6-Amino-5-[(3-methoxypropyl)amino]-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2494931.png)

![1-(2-chlorobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2494932.png)

![Ethyl 2-[5-(aminomethyl)thiophen-2-yl]acetate](/img/structure/B2494939.png)

![tert-Butyl 6-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2494942.png)

![Ethyl 3-[(dimethylamino)methyl]-1-methylpyrazole-4-carboxylate](/img/structure/B2494944.png)